![molecular formula C17H18N2O5S2 B2929798 Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate CAS No. 1207048-44-9](/img/structure/B2929798.png)
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate
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Description
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Studies
The study of the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of related ethyl compounds reveals insights into their molecular interactions, which are crucial for understanding their behavior in different environments. Such studies, including the work on "ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate," highlight the importance of weak hydrogen bonds and π–π interactions in stabilizing molecular structures (Yassir Filali Baba et al., 2019).
Biological Evaluation and Molecular Docking
Research focusing on quinazolinone-based derivatives, including studies on compounds similar to "Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate," reveals their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These findings suggest promising applications in cancer therapy, as demonstrated by their cytotoxic activity against various human cancer cell lines (Y. Riadi et al., 2021).
Antimicrobial Agents
Synthesized compounds related to tetrahydroquinoline derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (N. Desai et al., 2007).
Spectroscopic Analysis and Molecular Docking
Investigations into the spectroscopic properties and molecular docking studies of compounds like "Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate" provide insights into their electronic structures and potential biological interactions. These studies are crucial for understanding the molecular basis of their activity and designing molecules with improved efficacy (A. El-Azab et al., 2016).
Anticancer Activity
Research on the synthesis and evaluation of quinazoline derivatives for their cytotoxic activity against cancer cell lines highlights the potential of these compounds in developing new anticancer agents. Such studies demonstrate moderate to high levels of antitumor activities, indicating the therapeutic potential of these compounds (C. T. Nguyen et al., 2019).
properties
IUPAC Name |
ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSACWXJPBWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate |
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